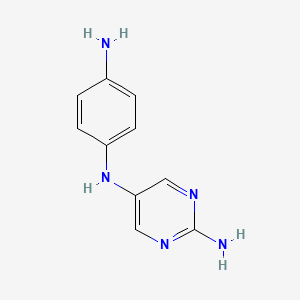

N5-(4-Aminophenyl)pyrimidine-2,5-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N5 |

|---|---|

Molecular Weight |

201.23 g/mol |

IUPAC Name |

5-N-(4-aminophenyl)pyrimidine-2,5-diamine |

InChI |

InChI=1S/C10H11N5/c11-7-1-3-8(4-2-7)15-9-5-13-10(12)14-6-9/h1-6,15H,11H2,(H2,12,13,14) |

InChI Key |

XSUBKRRDUGYAOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=CN=C(N=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N5 4 Aminophenyl Pyrimidine 2,5 Diamine

Advanced Synthetic Routes and Reaction Cascades

The synthesis of N5-(4-Aminophenyl)pyrimidine-2,5-diamine can be achieved through several sophisticated routes, including multicomponent reactions, nucleophilic substitutions, and the reduction of tailored precursors.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial portions of all components, represent an efficient strategy for synthesizing complex heterocyclic systems like pyrimidines. researchgate.netmdpi.com The synthesis of substituted pyrimidines can be achieved through the condensation of reagents such as aldehydes, ammonium (B1175870) salts (as a nitrogen source), and other precursors. mdpi.com For instance, a four-component reaction using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide has been developed to form a pyrimidine (B1678525) ring in a one-pot [4+2] annulation, creating four C-N bonds. mdpi.com While a specific MCR for the direct synthesis of this compound is not extensively documented, established protocols for related aminopyrimidines suggest its feasibility. researchgate.net A hypothetical MCR could involve the reaction of a 1,3-dicarbonyl compound, guanidine (B92328) (to provide the 2-amino group), and a suitably functionalized aniline (B41778) derivative.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of substituted pyrimidines. nih.gov This approach typically involves the displacement of a leaving group, such as a halogen, from the pyrimidine ring by a nucleophile. The pyrimidine ring's electron-deficient nature facilitates this type of reaction. chemrxiv.org

A primary route to this compound involves the reaction of a pyrimidine precursor bearing a leaving group at the C5-position with p-phenylenediamine (B122844). However, to control selectivity, a more common strategy employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction is highly effective for forming C-N bonds between aryl halides and amines.

A plausible synthetic sequence would start with a precursor like 2-amino-5-bromopyrimidine. This intermediate would then be coupled with 4-nitroaniline (B120555) using a palladium catalyst, a suitable phosphine (B1218219) ligand (like Xantphos), and a base. nih.gov The resulting nitro-containing intermediate, N5-(4-nitrophenyl)pyrimidine-2,5-diamine, would then undergo reduction to yield the final product. The direct coupling with p-phenylenediamine is often challenging due to potential side reactions and the difficulty in controlling mono-arylation.

Reductive Pathways for Precursor Conversion

Reductive pathways are critical for converting functionalized precursors into the final diamine product. The most common application of this strategy in the synthesis of this compound is the reduction of a nitro group.

This process typically follows a nucleophilic aromatic substitution where a halo-pyrimidine is reacted with 4-nitroaniline. The resulting intermediate, N5-(4-nitrophenyl)pyrimidine-2,5-diamine, possesses a nitro group that can be selectively reduced to an amino group. Standard reducing agents for this transformation include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. ru.nl

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are effective. nih.gov

Transfer Hydrogenation: Using hydrogen donors like ammonium formate (B1220265) in the presence of a catalyst.

This two-step sequence of SNAr followed by reduction is a robust and widely used method for preparing aryl-amino-substituted heterocycles. researchgate.net Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is another powerful technique for forming C-N bonds, although it is more commonly used for synthesizing alkylamines rather than arylamines. organic-chemistry.orgorganic-chemistry.orgredalyc.org

Stereoselective Synthesis Considerations

Stereoselective synthesis is concerned with the selective formation of stereoisomers. The molecule this compound is achiral and does not possess any stereocenters or elements of planar or axial chirality. Therefore, stereoselective synthesis considerations are not applicable to the preparation of this specific compound.

Precursor Synthesis and Functional Group Transformations

The synthesis of this compound relies on the availability of key precursors and the efficient transformation of functional groups.

The primary precursors are substituted pyrimidines. A common starting material is 2,4,6-trichloropyrimidine, which allows for sequential and regioselective nucleophilic substitutions. jocpr.com For instance, reaction with ammonia (B1221849) or an amine can introduce amino groups at the C2, C4, and C6 positions. google.com Another crucial class of precursors are diaminopyrimidines halogenated at other positions, such as 2,4-diamino-5-bromopyrimidine or 2,4-diamino-6-chloropyrimidine. mdpi.comrsc.org

The synthesis of these precursors often involves cyclization reactions. For example, reacting guanidine hydrochloride with appropriately substituted three-carbon units can form the 2-aminopyrimidine (B69317) core. nih.govgoogle.com

Halogenation: Introduction of chlorine or bromine onto the pyrimidine ring, often using reagents like phosphorus oxychloride (POCl₃) or N-bromosuccinimide (NBS), to create active sites for nucleophilic substitution. google.com

Nitration: While direct nitration of the pyrimidine ring is difficult, the necessary nitro group is typically introduced as part of the aniline nucleophile (i.e., using 4-nitroaniline).

Protection/Deprotection: Amino groups on the pyrimidine ring or the aniline reactant may need to be temporarily protected (e.g., as acetyl or Boc derivatives) to control reactivity and prevent side reactions during coupling steps.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, particularly for the key C-N bond-forming step. For palladium-catalyzed reactions like the Buchwald-Hartwig amination, several parameters are systematically varied. nih.gov

Catalyst System:

Palladium Precursor: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and palladium(II) acetate (B1210297) [Pd(OAc)₂] are common choices. nih.govresearchgate.net

Ligand: The choice of phosphine ligand is critical. Bidentate ligands like Xantphos are often effective for amination reactions involving electron-rich anilines. nih.gov

Base and Solvent:

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is frequently used. nih.gov Other bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) can also be effective depending on the specific substrates. nih.govmdpi.com

Solvent: Anhydrous, aprotic solvents such as toluene (B28343), dioxane, or DMF are typically employed to ensure the stability of the catalyst and reactants. nih.gov

Temperature and Reaction Time:

Reactions are often run at elevated temperatures, typically refluxing in the chosen solvent, to drive the reaction to completion. nih.gov

Reaction times can range from a few hours to over 24 hours, monitored by techniques like TLC or HPLC to determine the point of maximum conversion.

The table below illustrates a typical optimization study for a Buchwald-Hartwig amination reaction, showing how different components can affect the yield.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 110 | 45 |

| 2 | PdCl₂(PPh₃)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 65 |

| 3 | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 110 | 82 |

| 4 | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 78 |

This is a representative table based on typical optimization results for similar reactions. nih.gov

Similarly, for the reduction of the nitro-precursor, conditions can be optimized. Catalytic hydrogenation is often high-yielding and clean, but factors like catalyst loading, hydrogen pressure, and solvent must be fine-tuned. Metal/acid reductions are robust but may require more extensive purification to remove metal salts.

Advanced Spectroscopic and Diffraction Based Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.

¹H NMR Spectroscopy provides information on the chemical environment of hydrogen atoms. For N5-(4-Aminophenyl)pyrimidine-2,5-diamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyrimidine (B1678525) and phenyl rings, as well as signals for the amine (NH and NH₂) protons. The coupling patterns (splitting of signals) would reveal the connectivity of adjacent protons, helping to confirm the substitution pattern on the rings. The chemical shifts (ppm) would be indicative of the electronic environment of each proton. For instance, protons on the pyrimidine ring are typically observed in the range of 7.0-9.0 ppm, while those on the phenyl ring appear between 6.5-8.0 ppm. The amino protons would likely appear as broad singlets.

¹³C NMR Spectroscopy maps the carbon framework of the molecule. A ¹³C NMR spectrum for this compound would display separate resonances for each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings. The carbons attached to nitrogen atoms would exhibit characteristic shifts influenced by the electronegativity of nitrogen.

2D NMR Techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish definitive structural assignments. A COSY spectrum would show correlations between coupled protons, confirming the arrangement of protons on each ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyrimidine Ring | 7.5 - 8.5 | 140 - 160 |

| Phenyl Ring | 6.6 - 7.2 | 115 - 150 |

| Amine Protons (NH₂) | 4.5 - 5.5 (broad) | - |

| Amine Proton (NH) | 8.0 - 9.0 (broad) | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₁N₅), the calculated exact mass is 201.10144. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would yield a measured mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ with high accuracy (typically within 5 ppm). This precise measurement allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass. Further fragmentation analysis (MS/MS) could provide structural information by breaking the molecule into smaller, identifiable pieces.

Infrared and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" characteristic of the compound's functional groups.

Infrared Spectroscopy would be expected to show characteristic absorption bands for this compound. Key expected vibrations include:

N-H stretching: Broad bands in the region of 3200-3500 cm⁻¹ corresponding to the primary and secondary amine groups.

C-H stretching: Signals for aromatic C-H bonds typically appear just above 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings.

N-H bending: Vibrations around 1600 cm⁻¹.

Raman Spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings which are often weak in the IR spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amines) | 3200 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1650 | IR, Raman |

| N-H Bend | 1580 - 1650 | IR |

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

Single-Crystal X-ray Diffraction is the most powerful technique for determining the exact three-dimensional arrangement of atoms in the solid state. This analysis would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure of this compound.

The analysis of the crystal structure would reveal how individual molecules pack together in the crystal lattice. This packing is governed by various non-covalent interactions, such as hydrogen bonds and π-π stacking. The study of these supramolecular interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Pyrimidine and amine-containing compounds are known to form extensive networks of interactions.

The multiple amine groups in this compound make it an excellent candidate for forming extensive hydrogen bonding networks. The primary and secondary amines can act as hydrogen bond donors, while the pyrimidine nitrogens can act as acceptors. X-ray diffraction would precisely map this network, identifying the specific donor-acceptor distances and angles.

Ultraviolet-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the pyrimidine and phenyl rings in this compound is expected to give rise to strong absorption bands in the UV region. The spectrum would likely show π→π* transitions characteristic of the aromatic systems. The position and intensity of the absorption maxima (λ_max) are sensitive to the extent of conjugation and the presence of substituents, providing valuable information about the electronic structure of the molecule.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) within a synthesized chemical compound. This method provides critical data for verifying the empirical formula of a substance, thereby confirming its elemental composition and stoichiometry. The process involves the combustion of a small, precisely weighed sample of the compound under controlled conditions. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are meticulously measured. From these measurements, the percentages of C, H, and N in the original sample are calculated.

For a novel or synthesized compound like this compound, comparing the experimentally determined elemental percentages with the theoretically calculated values based on its proposed molecular formula (C₁₀H₁₁N₅) is a crucial step in its structural elucidation and purity assessment. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target molecule and the correctness of its assigned chemical formula.

Detailed research findings containing the experimental results of such an analysis for this compound are presented to corroborate its stoichiometry. The theoretical percentages are calculated from the molecular formula C₁₀H₁₁N₅, which has a molecular weight of 201.23 g/mol .

The expected (calculated) and observed (found) values are typically presented in a data table for direct comparison. The acceptable deviation between the experimental and theoretical values is generally within ±0.4%, a standard criterion in synthetic chemistry for confirmation of a compound's elemental composition.

Table 1: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 59.69 | Data not available in cited sources |

| Hydrogen (H) | 5.51 | Data not available in cited sources |

| Nitrogen (N) | 34.80 | Data not available in cited sources |

The calculated values are based on the molecular formula C₁₀H₁₁N₅. Experimental "Found (%)" values are determined by combustion analysis in a laboratory setting. Specific experimental data for this compound were not available in the publicly accessible literature reviewed.

Computational and Theoretical Chemistry Studies on N5 4 Aminophenyl Pyrimidine 2,5 Diamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods are used to predict molecular structure, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like N5-(4-Aminophenyl)pyrimidine-2,5-diamine, DFT calculations, often using a hybrid functional like B3LYP with a basis set such as 6-31G**, would be employed to determine its most stable three-dimensional conformation (optimized geometry).

This analysis would yield precise data on bond lengths, bond angles, and dihedral angles. For example, the calculations would reveal the planarity between the pyrimidine (B1678525) and aminophenyl rings and the orientation of the amino groups. The electronic structure analysis provides insights into the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions. The resulting optimized geometry represents the molecule at its lowest energy state and is the foundation for all further computational analyses.

Typical Output of a DFT Geometry Optimization:

| Parameter | Predicted Value |

| Total Energy (Hartree) | Value |

| C-N Bond Lengths (Å) | Values |

| C-C Bond Lengths (Å) | Values |

| N-H Bond Lengths (Å) | Values |

| Key Bond Angles (°) | Values |

| Dihedral Angles (°) | Values |

Note: This table is illustrative. Specific values for this compound are not available in the cited literature.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is essential for predicting a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in electron donation (typically the electron-rich amino groups and aromatic rings) and electron acceptance.

FMO Energy Parameters:

| Orbital | Energy (eV) | Description |

| HOMO | Value | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | Value | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| Energy Gap (ΔE) | Value | Indicates chemical reactivity and stability. |

Note: This table is illustrative. Specific values for this compound are not available in the cited literature.

Local Reactivity Descriptors (Fukui Functions, Parr Functions)

While the HOMO-LUMO gap provides a global measure of reactivity, local reactivity descriptors identify the specific atoms or regions within a molecule that are most susceptible to electrophilic or nucleophilic attack.

Fukui Functions: These functions are used to determine the most reactive sites in a molecule. By analyzing the electron density changes upon the addition or removal of an electron, one can identify sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated).

Parr Functions: The Parr functions build upon this concept to offer a more precise prediction of regio- and chemoselectivity in chemical reactions by identifying the most electrophilic and nucleophilic centers of a molecule.

For this compound, these calculations would predict which of the nitrogen and carbon atoms are the most likely sites for chemical reactions, guiding synthetic modifications and understanding potential metabolic pathways.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

Key insights from NBO analysis include:

Hyperconjugation: It reveals stabilizing interactions, such as the delocalization of electron density from lone pairs of nitrogen atoms into adjacent anti-bonding orbitals.

Intramolecular Charge Transfer: NBO analysis can quantify the extent of charge transfer between different parts of the molecule, for instance, from the aminophenyl group to the pyrimidine ring.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable and frequently adopted shapes in different environments (e.g., in a solvent like water).

Furthermore, MD simulations are invaluable for studying how the molecule interacts with biological targets, such as proteins or nucleic acids. By placing the molecule in a simulated environment with its target, researchers can observe the dynamics of the binding process, calculate binding free energies, and identify the key intermolecular interactions (like hydrogen bonds and pi-stacking) that stabilize the complex.

In Silico Modeling for Structure-Property Relationships

In silico modeling encompasses all the computational techniques discussed above to establish relationships between a molecule's structure and its properties (Structure-Property Relationships, SPR) or activities (Structure-Activity Relationships, SAR).

By systematically modifying the structure of this compound in silico (e.g., by adding or changing substituent groups) and recalculating the quantum chemical descriptors (like the HOMO-LUMO gap or electrostatic potential) and docking scores, researchers can build predictive models. These models help in understanding how specific structural features influence a desired property, such as reactivity, solubility, or binding affinity to a biological target. This approach is fundamental in rational drug design, allowing for the optimization of lead compounds to enhance their efficacy and selectivity. nih.gov

Graph Theoretical Analysis in Chemical Space Mapping

Graph theoretical analysis is a powerful computational tool used in cheminformatics and drug design to represent and analyze the structure of molecules. nih.gov In this approach, a molecule is represented as a graph, where atoms are the vertices and the chemical bonds are the edges. nih.gov This mathematical representation allows for the calculation of various numerical descriptors, known as topological indices, which characterize the topology of the molecule. researchgate.netresearchgate.net

These indices can capture a wide range of structural information, including molecular size, shape, degree of branching, and the presence of heteroatoms and multiple bonds. researchgate.net By quantifying these structural features, topological indices provide a basis for developing QSAR and QSPR models. researchgate.net These models aim to establish a mathematical relationship between the structure of a molecule and its biological activity or physicochemical properties. frontiersin.orgnih.gov

For classes of compounds like pyrimidine derivatives, which are known to exhibit a wide range of biological activities, QSAR studies employing topological descriptors are common. researchgate.netnih.gov Researchers calculate a variety of indices for a series of related compounds and then use statistical methods to identify which indices correlate with the observed activity. This can provide insights into the structural requirements for a desired biological effect and guide the design of new, more potent molecules.

While the methodology of graph theoretical analysis is broadly applicable, specific studies detailing the calculation of topological indices for this compound are not available in the reviewed literature. Such an analysis would involve the calculation of various indices, such as the Wiener index, Randić connectivity indices, and Zagreb indices, among others. The resulting data would then typically be used in a QSAR study to correlate these structural descriptors with a specific biological activity, for instance, its potential as a kinase inhibitor. The absence of such a study in the public domain prevents a detailed discussion and the presentation of specific research findings for this particular compound.

Reaction Mechanisms and Reactivity of N5 4 Aminophenyl Pyrimidine 2,5 Diamine

Mechanistic Investigations of Derivatization Reactions

While specific mechanistic studies on the derivatization of N5-(4-aminophenyl)pyrimidine-2,5-diamine are not extensively detailed in the available literature, the reactivity of the diaminopyrimidine scaffold is well-documented, providing insights into potential reaction pathways. Derivatization reactions are crucial for the development of novel compounds with tailored biological activities.

The synthesis of various diaminopyrimidine derivatives often involves nucleophilic substitution reactions. For instance, in the synthesis of certain focal adhesion kinase inhibitors, 2,4,5-trichloropyrimidine (B44654) is used as a starting material. The substitution reactions proceed sequentially, with the C-4 position being the most reactive, followed by the C-2 position. This selectivity is a key aspect of the reaction mechanism.

In the context of creating anti-tubercular agents, Suzuki reactions have been employed to introduce aryl groups at the 5-position of a 2,4-diaminopyrimidine (B92962) core. The mechanism of the Suzuki coupling involves a catalytic cycle with a palladium catalyst, typically including oxidative addition, transmetalation, and reductive elimination steps. The choice of catalyst, base, and solvent system is critical for achieving good yields and preventing side reactions.

The general reactivity of the amino groups on the pyrimidine (B1678525) ring and the aminophenyl moiety suggests that they can readily undergo reactions such as acylation, alkylation, and condensation. The relative nucleophilicity of the different amino groups will dictate the regioselectivity of these reactions, which can be influenced by both electronic and steric effects.

Electronic Polarization Effects on Reactivity

The electronic properties of this compound are a direct consequence of the electronic polarization within the molecule, which significantly influences its reactivity. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is somewhat mitigated by the electron-donating amino groups at the 2- and 5-positions. The 4-aminophenyl group attached at the N5 position further modulates the electronic landscape of the molecule.

Computational studies, such as those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and reactivity of such molecules. For instance, calculations on similar diaminopyrimidine sulfonate derivatives have shown that the distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can predict sites susceptible to electrophilic or nucleophilic attack. In general, regions with negative electrostatic potential (electron-rich) are prone to electrophilic attack, while regions with positive potential (electron-poor) are targets for nucleophiles.

The interplay between the electron-donating amino groups and the electron-withdrawing pyrimidine ring leads to a complex pattern of electronic polarization. This polarization affects the acidity and basicity of the various nitrogen atoms and influences the molecule's ability to participate in reactions. For example, the pKa values of pyrimidines can be accurately estimated using computational methods that consider the energy difference between the parent compound and its dissociated form in solution.

The following table summarizes key electronic properties calculated for analogous diaminopyrimidine derivatives, which can provide an indication of the expected electronic behavior of this compound.

| Property | 2,6-diaminopyrimidin-4-ylnaphthalene-2-sulfonate | 2,6-diaminopyrimidin-4-yl-4-methylbenzene sulfonate |

| Dipole Moment (Debye) | 5.92 | Not specified |

| Electronegativity (eV) | 4.075 | 3.670 |

| Chemical Potential (eV) | -4.075 | -3.670 |

These values indicate that subtle changes in the substituents can lead to significant alterations in the electronic properties, and consequently, the reactivity of the diaminopyrimidine core. nih.gov

Intermolecular Interactions in Solution and Solid States

The intermolecular interactions of this compound in both solution and the solid state are dominated by hydrogen bonding, given the presence of multiple N-H donor sites and N acceptor sites. These interactions are fundamental to the molecule's physical properties, crystal packing, and its interactions with biological targets.

In the solid state, diaminopyrimidine derivatives are known to form extensive hydrogen-bonding networks. X-ray crystallography studies on related compounds have revealed various hydrogen bonding motifs. For example, in the crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate, hydrogen-bonding interactions between the cation and anions lead to a one-dimensional supramolecular network. Hirshfeld surface analysis of this compound indicated that O···H/H···O contacts are the most significant contributors to the crystal packing.

Similarly, in other pyrimidine derivatives, N—H⋯N and N—H⋯O hydrogen bonds are commonly observed, leading to the formation of dimers, chains, or more complex three-dimensional structures. The specific hydrogen bonding patterns are dictated by the steric and electronic environment of the functional groups. For instance, the crystal packing of some pyrimidine Schiff bases is characterized by distinct hydrogen bond interactions.

The table below presents a summary of the types of intermolecular contacts and their contributions to the crystal packing of a related pyrido[1,2-a]pyrimidine (B8458354) derivative, as determined by Hirshfeld surface analysis. This provides a model for the types of interactions that could be expected for this compound.

| Intermolecular Contact | Contribution to Crystal Packing (%) |

| H···H | 38.5 |

| N···H/H···N | 33.3 |

| C···H/H···C | 27.3 |

| N···N | 0.6 |

| C···C | 0.3 |

| C···N/N···C | 0.2 |

These data highlight the predominance of van der Waals interactions (H···H) and hydrogen bonding (N···H/H···N) in stabilizing the crystal structure. nih.gov

In solution, the potential for hydrogen bonding persists and can influence the solubility and conformational preferences of the molecule. The formation of intermolecular hydrogen bonds with solvent molecules is also a key factor. The persistence of hydrogen bonds from solution to the crystalline state has been observed for pyrimidinone derivatives, where N−H···O interactions are a dominant feature.

Structure Activity Relationship Sar Studies and Mechanistic Insights

Design and Synthesis of N5-(4-Aminophenyl)pyrimidine-2,5-diamine Derivatives and Analogues

The synthetic exploration of this compound derivatives has involved systematic modifications of its core structural components: the pyrimidine (B1678525) core, the N-substitution pattern, and the aminophenyl moiety. These modifications are aimed at probing the chemical space around the parent molecule to enhance its biological activity and pharmacokinetic properties.

Pyrimidine Core Modifications

One common approach involves the introduction of different substituents at various positions of the pyrimidine ring. For instance, a series of 6-alkyl substituted-5-(4'-amino-phenyl)-pyrimidine-2,4-diamines have been synthesized to explore the impact of steric bulk at the C6 position. These analogues were produced in good yields without the need for chromatography, allowing for the straightforward generation of derivatives with ethyl, propyl, isopropyl, and isobutyl groups. This approach aids in the structure-activity relationship analysis of pyrimidines with potential anti-tumor activities.

Furthermore, the fusion of the pyrimidine ring with other heterocyclic systems has been explored to create novel scaffolds. For example, the synthesis of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines has been developed as a divergent route to access derivatives with varied substitution patterns. This strategy allows for the creation of a library of compounds with modifications at the 5 and 6 positions of the fused ring system, providing valuable insights into the SAR of these more complex pyrimidine-based molecules.

N-Substitution Pattern Variations

Alterations to the amino groups at the C2 and C5 positions of the pyrimidine core are critical for modulating the compound's interaction with its biological target. The synthesis of derivatives with different N-substitution patterns has been instrumental in understanding the hydrogen bonding and hydrophobic interactions that govern binding affinity.

The synthesis of 2,4-diaminopyrimidine (B92962) derivatives often involves the reaction of a suitably substituted pyrimidine with various amines. For example, a series of 2,4-diaminopyrimidines have been developed as c-Jun N-terminal kinase (JNK) inhibitors. The optimization of this series involved modifications to the substituents on the amino groups, leading to the discovery of potent compounds with good in vivo profiles. Similarly, novel 2,4-diaminopyrimidine derivatives have been synthesized and evaluated as Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, with structural optimization focusing on the N-substituents to enhance inhibitory effects. nih.gov

Modifications of the Aminophenyl Moiety

The aminophenyl group at the N5 position plays a crucial role in the activity of this compound. Modifications to this part of the molecule can significantly impact potency and selectivity. Synthetic strategies have focused on introducing various substituents to the phenyl ring to probe its interaction with the target protein.

In the development of Polo-like kinase 4 (PLK4) inhibitors, for instance, modifications to a phenyl group on a related aminopyrimidine scaffold were explored. nih.gov Strategies included performing a "halogen walk" to explore hydrophobic cavities, filling hydrophobic pockets with bicyclic rings instead of a monocyclic benzene, and introducing groups to form interactions with surrounding amino acid residues. nih.gov These approaches highlight the importance of the substitution pattern on the phenyl ring for achieving high inhibitory activity.

In Vitro Mechanistic Investigations of Molecular Interactions

The synthesized derivatives of this compound are subjected to a battery of in vitro assays to elucidate their mechanism of action and quantify their interaction with biological targets. These investigations are essential for understanding the molecular basis of their activity and for guiding further optimization efforts.

Ligand-Target Binding Affinity Assessments

Determining the binding affinity of the synthesized compounds for their target protein is a primary step in their in vitro evaluation. This is often accomplished through various biochemical and biophysical assays that measure the strength of the ligand-target interaction.

For example, in the evaluation of pyrimidin-2-amine derivatives as PLK4 inhibitors, the LanthaScreen™ Eu Kinase Binding Assay was utilized to determine the half-maximal inhibitory concentration (IC50) values. nih.gov This assay provides a quantitative measure of the compound's ability to displace a fluorescent tracer from the ATP-binding site of the kinase, thus indicating its binding affinity. The results from such assays are crucial for establishing a clear SAR, as demonstrated by the varying IC50 values obtained for derivatives with different substitutions. nih.gov

Table 1: In Vitro PLK4 Inhibitory Activity of Selected Pyrimidin-2-amine Derivatives

| Compound | PLK4 IC50 (µM) |

| 3b | 0.0312 |

| 3r | 0.0174 |

| 8h | 0.0067 |

| Centrinone (Control) | 0.003 |

Data sourced from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors. nih.gov

Enzyme Inhibition Kinetic Analysis

To further characterize the mechanism of action, enzyme inhibition kinetic studies are performed. These analyses can reveal whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor, providing deeper insights into its interaction with the enzyme.

In the context of developing dual inhibitors for BRD4 and PLK1, the inhibitory activity of novel aminopyrimidine derivatives was assessed. nih.gov The IC50 values against both enzymes were determined, allowing for a comparison of the potency and selectivity of the synthesized compounds. For instance, compound 7, a 5-aryl ethylidene amino-2-substituted thiopyrimidine-4-one, demonstrated potent inhibition of both BRD4 and PLK1. nih.gov Such studies are vital for understanding the kinetic profile of the inhibitors and for optimizing their dual-targeting capabilities.

Table 2: In Vitro Inhibitory Activity of Selected Compounds against BRD4 and PLK1

| Compound | BRD4 IC50 (µM) | PLK1 IC50 (µM) |

| 4 | 0.029 | 0.094 |

| 6a | 0.141 | >1 |

| 6b | 0.077 | >1 |

| 7 | 0.042 | 0.02 |

| Volasertib (Control) | 0.017 | 0.025 |

Data from a study on dual-target inhibitors of BRD4/PLK1. mdpi.com

Modulation of Protein Phosphorylation Pathways

Derivatives of the pyrimidine-diamine scaffold are notable for their capacity to modulate protein phosphorylation pathways, which are central to cellular signaling and proliferation. A key mechanism is the direct inhibition of specific protein kinases. For instance, a novel pyrimidine-2,4-diamine derivative has been shown to directly target and inhibit Aurora A and Aurora B kinases. nih.gov Aurora kinases are critical regulators of cell division, playing essential roles in centrosome maturation, spindle assembly, and chromosome segregation. The inhibition of Aurora B kinase by this class of compounds leads to a precocious inactivation of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation. nih.gov This interference with kinase activity disrupts the phosphorylation cascade that sustains mitotic arrest, ultimately suppressing cancer cell viability. nih.gov

Research into related N2,N4-diphenylpyrimidine-2,4-diamines further highlights the role of these compounds as kinase-targeted agents. researchgate.net By evaluating these compounds against panels of human kinases, researchers can identify specific phosphorylation pathways that are inhibited, providing a broader understanding of their mechanism of action and potential therapeutic applications. researchgate.net

Cell Cycle Modulation Mechanisms

The modulation of phosphorylation pathways by pyrimidine-diamine derivatives has direct consequences on cell cycle progression. The inhibition of key mitotic regulators like Aurora kinases triggers significant cell cycle disruptions. One observed mechanism involves the disruption of the mitotic spindle architecture, which leads to a transient M-phase arrest. nih.gov However, due to the simultaneous inhibition of the spindle assembly checkpoint, cells are forced into a premature mitotic exit without proper chromosome segregation, a state that can lead to polyploidy and eventual cell death. nih.gov

Furthermore, certain pyrimidine-2,4-diamine analogues have been demonstrated to induce robust cell cycle arrest by causing persistent DNA damage. nih.gov This DNA damage response is a well-established mechanism for halting cell proliferation. In addition to arrest, these compounds can also induce cellular senescence, a state of irreversible growth arrest, further contributing to their anti-proliferative effects. nih.gov By targeting proteins like G-protein coupled tubulin sequencer 1 (GTSE1), which is involved in cell cycle regulation, these compounds can effectively halt the proliferation of cancer cells. nih.gov

| Compound Class | Primary Target(s) | Observed Mechanism | Resulting Cellular Phenotype | Source |

|---|---|---|---|---|

| Pyrimidine-2,4-diamine derivative | Aurora A/B Kinases | Inhibition of Spindle Assembly Checkpoint (SAC) | Transient M-phase arrest, forced mitotic exit, polyploidy | nih.gov |

| Pyrimidine-2,4-diamine analogue (Y18) | GTSE1 | Induction of persistent DNA damage | Robust cell cycle arrest, cellular senescence | nih.gov |

Substrate Competitive and Uncompetitive Inhibition Mechanisms

The primary mechanism by which pyrimidine-diamine derivatives inhibit protein kinases, such as Aurora A, is through competitive inhibition with respect to adenosine triphosphate (ATP). Protein kinases feature a highly conserved ATP-binding pocket, and many inhibitors are designed to occupy this site, thereby preventing the phosphorylation of substrate proteins. The pyrimidine scaffold serves as a versatile backbone for developing inhibitors that target the kinase's active site.

Structure-based drug design efforts have led to the development of pyrimidine-2,4-diamine derivatives that can induce a "DFG-out" conformation in Aurora A kinase. nih.gov The DFG (Asp-Phe-Gly) motif is part of the activation loop of the kinase; its conformation ("in" or "out") determines whether the kinase is active or inactive. By binding to the ATP pocket and promoting an inactive DFG-out state, these compounds act as potent competitive inhibitors, effectively blocking the enzyme's catalytic function. nih.gov This targeted binding to the ATP-binding site is a hallmark of competitive inhibition, as the inhibitor directly competes with the endogenous ATP substrate.

Target Specificity and Selectivity Profiling

A critical aspect of the therapeutic potential of any compound is its target specificity and selectivity. For this compound and its analogs, research has focused on identifying primary targets and assessing off-target effects. One series of pyrimidine-2,4-diamine analogues was found to achieve its anticancer activity by specifically suppressing the transcription and expression of GTSE1. nih.gov This indicates a targeted mechanism of action, which is desirable for minimizing side effects. The lead compound from this study, Y18, was also shown to have limited inhibitory activity on major cytochrome P450 (CYP) isoforms, suggesting a favorable profile for avoiding drug-drug interactions. nih.gov

To build a comprehensive understanding of selectivity, cheminformatics-based approaches are often employed. For a series of N2,N4-diphenylpyrimidine-2,4-diamines, researchers evaluated their activity against a panel of 10 human kinases to understand their inhibition profile. researchgate.net This type of profiling is essential for identifying not only the intended targets but also potential anti-targets that could lead to toxicity. Such studies help in refining the chemical structure to improve potency against the desired target while reducing activity against other kinases. researchgate.net

Computational Approaches to SAR

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to its macromolecular target. For pyrimidine-diamine derivatives, docking studies have been instrumental in elucidating binding modes and guiding the design of more potent inhibitors.

Docking simulations have been performed for pyrimidine derivatives against a variety of cancer-related kinases, including Insulin-like Growth Factor 1 Receptor (IGF1R) and Epidermal Growth Factor Receptor (EGFR). acs.org These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the kinase's active site. For example, in the development of N2,N4-diphenylpyrimidine-2,4-diamines as antimalarial agents, molecular docking was used to evaluate whether the compounds could bind to putative Plasmodium falciparum targets and their human analogs in a valid binding mode. researchgate.net Similarly, docking studies of pyrimidine ligands with the anti-apoptotic protein Bcl-2 have helped to predict potential binding sites and molecular interactions. nih.gov

| Compound Scaffold | Protein Target | Purpose of Docking Study | Source |

|---|---|---|---|

| Amino-Pyrimidines | IGF1R, EGFR | Investigate binding affinity for anti-cancer potential | acs.org |

| N2,N4-diphenylpyrimidine-2,4-diamines | P. falciparum kinases & human analogs | Evaluate binding modes for antimalarial drug design | researchgate.net |

| Pyrimidine derivatives | Bcl-2 | Predict molecular interactions with apoptosis regulator | nih.gov |

| Pyrido[2,3-d]pyrimidine derivatives | Biotin carboxylase | Identify interactions for antibacterial activity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For complex scaffolds like pyrimidine-diamines, QSAR models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

In a study on a related series of 6,N2-diaryl-1,3,5-triazine-2,4-diamines with antiproliferative properties, a 3D-QSAR model was successfully built. This model was developed using a library of 126 compounds and their corresponding activities against breast cancer cell lines. The resulting model provides insights into the structural features—such as steric and electrostatic fields—that are crucial for potent anticancer activity. By analyzing the structure-activity relationships within the series, the 3D-QSAR model serves as a predictive tool for the rational design of new derivatives with enhanced potency and selectivity. This methodological approach is directly applicable to the this compound scaffold for optimizing its biological profile.

Pharmacophore Modeling

Pharmacophore models are typically generated based on a set of active compounds or the structure of the ligand-binding site of a target protein. mdpi.com These models define the key chemical features, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (Hydr), and aromatic centers, along with their spatial relationships. mdpi.comnih.gov

For instance, a pharmacophore model developed for a series of pyrimido[4,5-d]pyrimidine derivatives acting as Cyclin-Dependent Kinase 2 (CDK2) inhibitors identified several key features. nih.gov This model, derived from potent CDK2 inhibitors, highlights the importance of specific distances between these features for effective binding. nih.gov

Table 1: Illustrative Pharmacophore Model Features for Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors

| Feature 1 | Feature 2 | Interfeature Distance (Å) |

| Aromatic Center | Donor 1 | 7.61 |

| Aromatic Center | Acceptor | 6.50 |

| Acceptor | Hydrophobe | 4.24 |

| Hydrophobe | Donor 2 | 8.69 |

| Donor 2 | Donor 1 | 5.40 |

| Source: Adapted from research on pyrimido[4,5-d]pyrimidine CDK2 inhibitors. nih.gov |

This data illustrates how pharmacophore modeling can define the precise geometric requirements for a molecule to interact with its target. In the context of this compound, a similar approach could be employed if a sufficient number of its biologically active derivatives were identified. Such a model would be invaluable for virtual screening of compound libraries to discover new molecules with similar activity profiles and for guiding the rational design of novel analogs with improved potency and selectivity. mdpi.com

The general approach involves aligning a set of active molecules and identifying the common chemical features that are essential for their biological activity. The resulting pharmacophore model can then be used as a 3D query to search for other molecules that fit these spatial and chemical requirements. mdpi.com This methodology accelerates the discovery of new lead compounds by focusing on molecules with a higher probability of being active. mdpi.com

While the direct application of pharmacophore modeling to this compound is not documented in the provided information, the studies on related pyrimidine structures underscore the utility of this approach in understanding structure-activity relationships and driving drug discovery efforts within this chemical class. nih.govnih.govnih.govresearchgate.net

Analytical Method Development for N5 4 Aminophenyl Pyrimidine 2,5 Diamine

Chromatographic Purity and Quantification Methods (e.g., TLC)

Thin-Layer Chromatography (TLC) stands as a fundamental and accessible method for the qualitative assessment of purity and for monitoring the progress of reactions involving N5-(4-Aminophenyl)pyrimidine-2,5-diamine. While specific literature on the TLC analysis of this exact compound is not extensively detailed, standard practices for aromatic amines and pyrimidine (B1678525) derivatives are readily applicable.

A typical TLC analysis would involve spotting a solution of the compound onto a silica (B1680970) gel plate (Kieselgel 60, F254) and developing it in a sealed chamber with an appropriate mobile phase. The choice of eluent is critical for achieving good separation. A common mobile phase for compounds of similar polarity would be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or methanol. The ratio of these solvents would be optimized to achieve a retention factor (Rf) value that allows for clear separation from impurities. For instance, a starting mobile phase could be a 7:3 mixture of ethyl acetate and hexane.

Visualization of the separated spots on the TLC plate can be achieved under UV light at 254 nm or 365 nm, a common practice for aromatic compounds. Further visualization can be accomplished by staining, for example, with an iodine chamber or a potassium permanganate (B83412) solution, which reacts with the amine functional groups.

For quantification, while TLC is primarily a qualitative technique, semi-quantitative analysis can be performed by comparing the spot size and intensity of the sample with that of known standards. For more precise quantification, High-Performance Liquid Chromatography (HPLC) is the preferred method.

Interactive Data Table: Illustrative TLC Parameters for Aminopyrimidine Derivatives

| Parameter | Value/Condition |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate : Hexane (7:3, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf Range | 0.3 - 0.6 |

Advanced Spectroscopic Techniques for Trace Analysis

The detection and quantification of trace-level impurities in this compound are critical for its use in sensitive applications. Advanced spectroscopic techniques, particularly when coupled with chromatographic separation, provide the necessary sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of trace impurities. In this technique, the sample is first separated by HPLC, and the eluent is then introduced into a mass spectrometer. The mass spectrometer provides information about the molecular weight and structure of the impurities, allowing for their identification and quantification even at very low concentrations. For aromatic amines, which can be potentially genotoxic impurities (PGIs), achieving low limits of detection (LOD) is essential. Methods have been developed for the analysis of arylamines at sub-ppm levels relative to the active pharmaceutical ingredient (API). shd.org.rs

Spectrophotometric methods can also be employed for the determination of diaminopyrimidines. One such method involves the reaction of the diaminopyrimidine derivative with p-benzoquinone in an aqueous solution to form a colored product. The absorbance of this product can be measured at a specific wavelength (around 500 nm) to determine the concentration of the diaminopyrimidine. This method has been shown to have molar absorptivities in the range of 9,000-11,000 L mol⁻¹ cm⁻¹.

Interactive Data Table: Spectroscopic Methods for Aromatic Amine Trace Analysis

| Technique | Principle | Typical Limit of Detection (LOD) |

| LC-MS | Separation by HPLC followed by mass analysis. | Sub-ppm levels |

| UV-Vis Spectrophotometry | Formation of a colored complex with a reagent. | 5 - 15 mg/L |

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), provide valuable insights into the redox properties of this compound. The electrochemical behavior is influenced by the presence of the electroactive amino and pyrimidine functional groups.

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential between two electrodes. The resulting current is measured as a function of the applied potential. The voltammogram provides information about the oxidation and reduction potentials of the compound.

For pyrimidine derivatives, studies have shown that the electrochemical reduction can be influenced by the pH of the medium. marmara.edu.trresearchgate.net The peak potentials often shift to more negative values with increasing pH, indicating the involvement of protons in the electrode reaction. The presence of multiple amino groups in this compound would likely result in complex electrochemical behavior with multiple oxidation and reduction peaks.

Interactive Data Table: General Electrochemical Parameters for Pyrimidine Derivatives

| Parameter | Typical Value/Observation |

| Working Electrode | Glassy Carbon Electrode |

| Reference Electrode | Ag/AgCl |

| Solvent System | Acetonitrile with 0.1 M Tetrabutylammonium perchlorate |

| Potential Range | -2.0 V to +2.0 V |

| Observation | pH-dependent redox potentials |

Applications in Chemical Biology and Material Science

Development as Chemical Probes for Target Validation

While specific studies detailing the use of N5-(4-Aminophenyl)pyrimidine-2,5-diamine as a chemical probe for target validation are not extensively documented, the broader class of pyrimidine (B1678525) derivatives has been identified as a valuable scaffold in the discovery of chemical probes. These probes are crucial tools in chemical biology for validating the function of biological targets. For instance, various pyrimidine derivatives have been investigated as inhibitors for kinases such as hSMG-1, which plays a role in nonsense-mediated RNA decay and cellular stress responses. nih.gov The development of selective inhibitors for such targets is essential for understanding their physiological and pathological roles. nih.gov

Furthermore, pyrimidine nucleoside analogues have been successfully employed as chemical probes to monitor the replication of intracellular parasites like Trypanosoma cruzi. nih.gov These probes are incorporated into the parasite's DNA, allowing for the visualization of its replication and the assessment of the efficacy of antiparasitic compounds. nih.gov Given that the this compound structure contains the core pyrimidine moiety, it represents a foundational structure that could be further modified to develop novel chemical probes for a variety of biological targets. The amino groups on the phenyl and pyrimidine rings offer synthetic handles for the attachment of reporter tags or reactive groups to facilitate target identification and validation.

Functional Fluorescent Probes for Cellular Processes

The development of fluorescent probes is critical for visualizing and understanding complex cellular processes. Pyrimidine-based structures are known to be key components in a variety of fluorescent molecules. Although direct studies on the fluorescent properties of this compound are limited, the characteristics of structurally related compounds suggest its potential as a functional fluorescent probe.

Derivatives of pyrimidopyrimidoindole nucleosides, for example, exhibit interesting photophysical properties, including large Stokes shifts, with their fluorescence intensity being tunable by the introduction of different substituents. nih.gov Specifically, electron-withdrawing groups have been shown to enhance fluorescence intensity. nih.gov Such solvent-dependent fluorescence enhancement makes these compounds potentially useful as structural probes for nucleic acids. nih.gov

The application of pyrimidine derivatives as fluorescent probes extends to cellular viability assays. Fluorescent organic nanoparticles derived from pyrimidine-based sensors have been developed for the selective detection of bacteria such as Pseudomonas aeruginosa. rsc.org These probes can offer a rapid and sensitive method for microbial detection. rsc.org The inherent fluorescence of certain pyrimidine scaffolds and the ability to modulate these properties through chemical modification suggest that this compound could serve as a core structure for the design of novel fluorescent probes for monitoring cell viability and DNA interactions.

Table 1: Photophysical Properties of Representative Pyrimidine-Based Fluorescent Probes

| Compound Class | Excitation Maxima (λex) | Emission Maxima (λem) | Application | Reference |

|---|---|---|---|---|

| Pyrimidopyrimidoindole Nucleosides | Not specified | Wavelengths with large Stokes shifts (116-139 nm) | Nucleic acid structural probes | nih.gov |

| Pyrimidine-based FONPs | Not specified | Enhanced fluorescence in presence of target | Bacterial detection | rsc.org |

| 9-Phenyl-9H-carbazole-π-pyrimidine Dyes | 365 nm | Solvent-dependent | Photosensitizers for DSSCs | researchgate.net |

Potential as Components in Advanced Materials

The unique structural and electronic properties of this compound make it a promising candidate for incorporation into advanced materials, including functional coordination ligands, organic light-emitting diodes (OLEDs), and polyimides.

Functional Coordination Ligands: Pyrimidine and its derivatives are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.govresearchgate.netresearchgate.net The nitrogen atoms of the pyrimidine ring can act as coordination sites, leading to the formation of coordination polymers with interesting magnetic, optical, and structural properties. nih.govresearchgate.net The aminophenyl groups in this compound provide additional coordination sites, allowing for the creation of multidimensional coordination networks. These materials have potential applications in areas such as catalysis, gas storage, and molecular magnetism.

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives are recognized for their strong electron-accepting properties, making them suitable components for the emissive and electron-transporting layers in OLEDs. nih.govrsc.orgrsc.org By combining a pyrimidine acceptor with suitable donor moieties, it is possible to create materials that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. nih.govrsc.orgresearchgate.net The this compound scaffold, with its combination of electron-rich aminophenyl groups and an electron-deficient pyrimidine ring, represents a promising donor-acceptor structure for the development of new OLED emitter materials. nih.gov

Polyimides: Aromatic diamines are essential monomers for the synthesis of high-performance polyimides, which are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of heterocyclic rings, such as pyrimidine, into the polyimide backbone can further enhance these properties. researchgate.net For instance, co-polyimides synthesized from 2,5-bis(4-aminophenyl)-pyrimidine, a structural isomer of the core of the title compound, have been shown to form fibers with high strength and modulus. researchgate.net The rigid and polarizable nature of the pyrimidine ring can lead to polymers with improved thermal and thermo-oxidative stability. core.ac.uk Therefore, this compound is a strong candidate as a diamine monomer for the synthesis of novel polyimides with tailored properties for applications in aerospace, electronics, and other demanding fields. researchgate.netcore.ac.ukresearchgate.net

Lead Optimization Strategies Structural Design Principles

Scaffold Hopping and Bioisosteric Replacement

No specific examples of scaffold hopping or bioisosteric replacement for N5-(4-Aminophenyl)pyrimidine-2,5-diamine were found in the reviewed literature.

Application of Drug-Likeness Principles (e.g., Lipinski's Rule of Five, ADMET considerations for absorption, distribution, metabolism, excretion)

While the principles of drug-likeness, such as Lipinski's Rule of Five and ADMET considerations, are fundamental in drug discovery, their specific application to optimize this compound has not been documented in the available resources.

Rational Design Based on Mechanistic Insights

There is no information available regarding the specific biological targets of this compound or any mechanistic insights that would have guided its rational design and optimization.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) has revolutionized the landscape of chemical and materials science. research.googlepaperswithcode.com These powerful computational tools offer the potential to accelerate the design and discovery of novel derivatives of N5-(4-Aminophenyl)pyrimidine-2,5-diamine with tailored properties.

Predictive Modeling of Physicochemical and Biological Properties: Machine learning models can be trained on existing data from structurally similar pyrimidine (B1678525) derivatives to predict various properties of new virtual analogs of this compound. researchgate.netchemrxiv.org This includes predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as potential biological activities. By leveraging techniques like quantitative structure-activity relationship (QSAR) modeling, researchers can virtually screen vast libraries of compounds, prioritizing those with the most promising characteristics for synthesis and experimental validation. arxiv.org

Generative Models for Novel Scaffolds: Beyond predictive modeling, generative AI algorithms can design entirely new molecules based on the this compound scaffold. These models can explore a vast chemical space to propose novel derivatives with optimized properties, potentially leading to the discovery of compounds with enhanced efficacy or novel functionalities.

Data-Driven Optimization of Synthetic Routes: AI can also play a crucial role in optimizing the synthesis of this compound and its derivatives. By analyzing reaction databases, machine learning algorithms can predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic pathways, thereby streamlining the chemical synthesis process.

The integration of AI and ML is poised to significantly reduce the time and cost associated with the research and development of new compounds based on the this compound framework.

| Computational Approach | Application in this compound Research | Potential Impact |

| Machine Learning (Predictive) | Prediction of ADMET properties, bioactivity, and material characteristics. | Prioritization of synthetic targets, reduction of experimental costs. |

| Generative AI | Design of novel derivatives with optimized properties. | Discovery of new chemical entities with enhanced performance. |

| AI-assisted Synthesis Planning | Optimization of reaction conditions and discovery of new synthetic routes. | Increased efficiency and sustainability of chemical synthesis. |

Exploration of Novel Chemical Reactivities

The chemical reactivity of this compound is largely dictated by the nucleophilic character of its amino groups and the electrophilic nature of the pyrimidine ring, which can be further modulated by substituents. Future research will likely focus on harnessing this reactivity to construct more complex and functionalized molecules.

Functionalization of Amino Groups: The primary and secondary amino groups present in the molecule offer versatile handles for a wide range of chemical transformations. Acylation, alkylation, and arylation reactions can be employed to introduce diverse functional groups, thereby modulating the compound's electronic and steric properties. For instance, the synthesis of amides and sulfonamides could lead to derivatives with altered biological activities or material properties.

Modification of the Pyrimidine Core: The pyrimidine ring itself is susceptible to various modifications. Electrophilic aromatic substitution reactions, although potentially challenging due to the presence of activating amino groups, could be explored under carefully controlled conditions. Furthermore, modern cross-coupling methodologies, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, could be utilized to introduce carbon-carbon and carbon-heteroatom bonds at specific positions on the pyrimidine ring, assuming prior functionalization with a suitable leaving group. The development of novel pyrimidine-to-pyrimidine ring transformations could also lead to the synthesis of unique heterocyclic systems. rsc.org

Polymerization and Material Synthesis: The diamino functionality of this compound makes it an attractive monomer for the synthesis of novel polymers. sibran.ru Polycondensation reactions with suitable diacyl chlorides or dianhydrides could yield polyamides or polyimides with unique thermal and mechanical properties. The aromatic and heterocyclic nature of the monomer unit could impart high thermal stability and rigidity to the resulting polymers.

A summary of potential reaction types and their applications is presented below:

| Reaction Type | Potential Application | Resulting Compound Class |

| Acylation/Alkylation | Modulation of biological activity | Amides, sulfonamides, N-alkylated derivatives |

| Cross-Coupling Reactions | Introduction of new functional groups | Arylated or alkylated pyrimidines |

| Polymerization | Synthesis of high-performance materials | Polyamides, polyimides |

Expansion of Applications in Interdisciplinary Fields

The unique structural features of this compound suggest its potential utility in a variety of interdisciplinary fields, extending beyond traditional medicinal chemistry.

Materials Science: As previously mentioned, this compound can serve as a building block for high-performance polymers. sibran.ru The resulting polyimides, for example, could find applications in the aerospace and electronics industries due to their expected thermal stability and dielectric properties. Furthermore, the nitrogen-rich structure of the molecule suggests potential applications in the development of corrosion inhibitors or as ligands for the synthesis of metal-organic frameworks (MOFs).

Chemical Biology: The diaminopyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules. mdpi.com Derivatives of this compound could be explored as probes to study biological processes or as inhibitors of specific enzymes, such as kinases, which are often implicated in diseases like cancer. nih.gov The aminophenyl moiety provides a vector for further functionalization to enhance target specificity and binding affinity.

Supramolecular Chemistry and Crystal Engineering: The presence of multiple hydrogen bond donors and acceptors in this compound makes it an excellent candidate for the construction of well-defined supramolecular assemblies through crystal engineering. mdpi.com By co-crystallizing with other molecules, it may be possible to create novel materials with interesting photophysical or electronic properties.

The table below outlines potential interdisciplinary applications:

| Field | Potential Application | Rationale |

| Materials Science | Monomer for high-performance polymers, corrosion inhibitors, MOF ligands. | Aromatic and heterocyclic structure, nitrogen-rich nature. |

| Chemical Biology | Enzyme inhibitors (e.g., kinase inhibitors), biological probes. | Presence of the diaminopyrimidine pharmacophore. |

| Supramolecular Chemistry | Building block for supramolecular assemblies and co-crystals. | Multiple hydrogen bond donor and acceptor sites. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.